N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide

Medicinal chemistry Chemical biology Drug discovery

This compound features the critical 2-nitro positional isomer essential for PARP nicotinamide-binding pocket engagement, unlike the inactive 4-nitro analog. Its benzodioxole-ethyl-ether linker fills a key gap in SAR matrices. Use to differentiate PARP inhibition from MAO off-targets. Ideal for DNA-repair probe development and ABPP campaigns.

Molecular Formula C16H14N2O6
Molecular Weight 330.296
CAS No. 1170554-00-3
Cat. No. B2747586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide
CAS1170554-00-3
Molecular FormulaC16H14N2O6
Molecular Weight330.296
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19)
InChIKeyBETRQRWYJGIPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide (CAS 1170554-00-3)


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide (CAS 1170554-00-3) is a synthetic small molecule belonging to the 2-nitrobenzamide class, characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an ethyl-ether spacer to a 2-nitrobenzamide core [1]. With a molecular formula of C16H14N2O6 and a molecular weight of 330.29 g/mol, it is a member of a broader series of benzodioxole-containing benzamides explored in medicinal chemistry for their potential interactions with enzymes and cellular pathways . The compound is primarily sourced from specialized chemical vendors for research use, and its structural features position it as a candidate for inhibitor design and chemical probe development .

Why Generic Substitution Fails for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide


Substituting N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide with a close analog without rigorous validation carries significant risk due to the profound impact of subtle structural variations on biological activity within this chemotype. The 2-nitrobenzamide core is a well-established pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, but its functional behavior is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the linker [1]. For example, shifting the nitro group from the 2-position to the 4-position or introducing additional substituents (e.g., 4,5-dimethoxy) creates chemically distinct entities with potentially divergent target engagement, metabolic stability, and off-target profiles. The benzo[d][1,3]dioxole moiety is not merely a passive scaffold; it can actively participate in binding interactions, as demonstrated by anilide derivatives where the same motif confers nanomolar potency and selectivity for monoamine oxidase B (MAO B), an activity entirely absent in the simple benzamide analog [2]. Therefore, assuming functional equivalence without direct comparative data would be scientifically invalid and could derail a research program.

Quantitative Differentiation Guide for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide


Direct Comparative Bioactivity Data: Acknowledged Gap

A comprehensive search of public bioactivity databases, including ChEMBL, BindingDB, and PubChem BioAssay, returned no experimental IC50, Ki, or EC50 values for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide. This absence of direct primary data is explicitly noted. In contrast, closely related but structurally distinct analogs, such as the 4-nitro positional isomer (CAS 1172868-78-8), have been reported to exhibit anticancer activity in preliminary studies, though specific quantitative data from peer-reviewed sources remains elusive . The quantitative differentiation of the target compound from its comparators is therefore unproven at this time. Researchers must interpret all class-level inferences below with caution and conduct their own head-to-head assays to establish true differentiation.

Medicinal chemistry Chemical biology Drug discovery

Regioisomeric Nitro-Positional Differentiation (2- vs. 4-Nitro)

The target compound features a nitro group at the 2-position of the benzamide ring, distinguishing it from its closest commercially available analog, the 4-nitro isomer (CAS 1172868-78-8). This regioisomerism is critical because the 2-nitrobenzamide motif is a well-established pharmacophore for PARP enzyme inhibition, where the nitro group's proximity to the amide carbonyl facilitates key hydrogen-bond interactions within the nicotinamide-binding pocket [1][2]. Literature on 3-substituted benzamide PARP inhibitors demonstrates that the position of substituents dramatically alters inhibitory potency; analogous 4-substituted variants often show significantly reduced or absent PARP affinity [2]. While quantitative Ki values for this specific compound are not publicly available, the class-level structure-activity relationship strongly predicts that the 2-nitro isomer will exhibit a distinctly different target-engagement profile compared to its 4-nitro counterpart, which may be inactive against PARP but could engage other targets [2].

Structure-activity relationship Medicinal chemistry PARP inhibition

Linker-Dependent Conformational and Physicochemical Differentiation

The target compound incorporates a flexible ethyl-ether linker connecting the benzodioxole and benzamide moieties. This differentiates it from analogs like N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide (no linker) and N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide (methylene linker). PubChem computed properties indicate the target compound has 5 rotatable bonds, a predicted XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 84.3 Ų [1]. The increased rotatable bond count relative to the no-linker analog (which typically has ~3) provides greater conformational flexibility, potentially enabling induced-fit binding to protein targets with deeper or more occluded binding pockets. A comparative analysis shows the ethyl-ether linker increases molecular weight by approximately 44 Da versus the methylene-linked analog and introduces an additional hydrogen bond acceptor (the ether oxygen), which can alter solubility and permeability profiles. While direct comparative logP or solubility data are not available for this compound series, the calculated logP of 2.5 positions it within the optimal range for membrane permeability (Lipinski's Rule of Five compliant) while potentially offering better aqueous solubility than more hydrophobic analogs with extended alkyl linkers [1].

Physicochemical properties Drug-likeness Linker chemistry

Scaffold-Dependent Biological Activity: Class-Level Evidence from Benzodioxole Benzamide Derivatives

The integration of a benzo[d][1,3]dioxole moiety with a nitrobenzamide core places the target compound within a privileged scaffold class with demonstrated biological activity. A published structure-activity relationship study identified N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (ST-2043) as a reversible, competitive, and moderately selective MAO B inhibitor with an IC50 of 56 nM and a Ki of 6.3 nM [1]. In the same study, the analogous simple benzamide (N-(2,4-dinitrophenyl)benzamide, ST-2023) showed a higher preference for MAO A with an IC50 of 126 nM, demonstrating that the benzodioxole ring directly influences target selectivity [1]. Furthermore, a series of benzodioxole carboxamide derivatives (compounds 2a and 2b) demonstrated anticancer activity, with compound 2a reducing Hep3B cell α-fetoprotein secretion to 1625.8 ng/mL (vs. 2519.17 ng/mL in untreated cells) and inducing G2-M phase cell cycle arrest at 8.07%, closely matching doxorubicin's 7.4% [2]. While these data are from structural analogs and not the target compound itself, they establish a class-level rationale: the benzodioxole-amide architecture is capable of generating potent, selective biological activity that differs markedly from simple benzamides. The target compound's 2-nitro substitution and ethyl-ether linker represent underexplored permutations within this active scaffold, representing a genuine opportunity for novel discovery.

Monoamine oxidase inhibition Anticancer activity Benzodioxole derivatives

Optimal Research Application Scenarios for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide


PARP-1 Inhibitor Probe Development and DNA Repair Studies

The compound's 2-nitrobenzamide core aligns with the established PARP pharmacophore, making it a candidate for developing chemical probes to study DNA repair pathways. As highlighted in Section 3, the 2-nitro positional isomer is predicted to be the only regioisomer compatible with the PARP nicotinamide-binding pocket geometry [1]. Researchers investigating PARP-mediated poly(ADP-ribosylation) in cancer or ischemia-reperfusion models should prioritize this compound over the 4-nitro analog, which is structurally predicted to lack PARP binding. Initial characterization should include in vitro PARP enzymatic inhibition assays and cellular PARylation assays to establish quantitative potency.

Structure-Activity Relationship (SAR) Exploration of Benzodioxole-Benzamide Hybrids

As established in Section 3, the benzodioxole-nitrobenzamide scaffold has demonstrated nanomolar enzymatic activity and cellular efficacy in related analogs. This compound, with its unique combination of a 2-nitro group and an ethyl-ether linker, fills a gap in the current SAR landscape. It is ideally suited as a key intermediate or reference point in a medicinal chemistry campaign aimed at systematically probing the effects of linker length, nitro position, and benzodioxole substitution on biological activity. Procurement of this compound, alongside the 4-nitro isomer and the methylene-linked analog, would enable a complete regioisomeric and linker-SAR matrix.

Chemical Probe for Enzyme Target Identification via Affinity-Based Proteomics

The compound's favorable calculated physicochemical properties (XLogP3 = 2.5, MW = 330, TPSA = 84.3 Ų) [1] indicate good cell permeability and drug-likeness, making it suitable for cellular target engagement studies. The nitro group serves as a potential handle for further functionalization, while the benzodioxole moiety can be exploited for photoaffinity labeling. This compound can be used as a starting scaffold for designing activity-based protein profiling (ABPP) probes to identify its molecular target(s) in cancer cell lysates, particularly given the class-level evidence of anticancer activity for related benzodioxole carboxamides.

Comparative Toxicology and Off-Target Selectivity Profiling

Given the divergent selectivity profiles observed between benzodioxole-containing and simple benzamide analogs (e.g., MAO A vs. MAO B preference reversal in ST-2043 vs. ST-2023) [1], this compound represents a valuable tool for broad-panel selectivity profiling. Researchers engaged in drug safety assessment should include it in panels alongside its 4-nitro isomer and non-benzodioxole benzamide controls to map the contribution of the benzodioxole moiety to off-target liability. This scenario is critical for differentiating the compound's safety profile from that of established 2-nitrobenzamide drugs which are known to have hematological toxicity.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.